molecular formula C41H77NO9 B211139 Cerebroside B CAS No. 88642-46-0

Cerebroside B

Cat. No. B211139
CAS RN: 88642-46-0
M. Wt: 728.1 g/mol
InChI Key: YBSQGNFRWZKFMJ-BOLNYJQLSA-N
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Description

Cerebroside B is a type of glycosphingolipid, which are important components of animal muscle and nerve cell membranes . They consist of a ceramide with a single sugar residue at the 1-hydroxyl moiety . The sugar residue can be either glucose or galactose . This compound is a sphingolipid compound, which elicits defense responses in rice .


Synthesis Analysis

The biosynthesis of monoglycosylceramides requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate (UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β . Synthesis of galactosylceramide, and glucosylceramide occurs on the lumenal surface of the endoplasmic reticulum, and on the cytosolic side of the early Golgi membranes respectively .


Molecular Structure Analysis

Cerebrosides have a characteristic structure consisting of a hydrophobic ceramide region and a hydrophilic galactose-containing head group . The ceramide segment comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The galactose head group is attached to the ceramide through a β-glycosidic linkage .


Chemical Reactions Analysis

Cerebrosides, including this compound, are a class of glycosphingolipids with diverse functions in cellular systems . They play critical roles in maintaining cell structure and signal transduction processes .


Physical And Chemical Properties Analysis

Cerebroside molecules are able to form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide . These hydrogen bonds within the cerebrosides result in the molecules having a high transition temperature and compact alignment . The melting point of cerebrosides is considerably greater than physiological body temperature, >37.0 °C, giving glycolipids a paracrystalline, similar to liquid crystal structure .

Scientific Research Applications

Neuroprotective Effects in Alzheimer's Disease

Cerebrosides, including Cerebroside B, have been investigated for their neuroprotective effects. A study by Li et al. (2018) found that cerebrosides from sea cucumber could ameliorate cognitive impairment induced by β-amyloid in a rat model of Alzheimer's disease. This suggests potential for this compound in managing neurodegenerative conditions.

Plant Defense Against Pathogens

This compound has been observed to activate defense mechanisms in plants against diseases. Umemura et al. (2004) Umemura et al. (2004) demonstrated that this compound can confer resistance to Fusarium wilt disease in various plant species, suggesting its role as a biological control agent in agriculture.

Structural and Biological Role in Membranes

This compound is a key component in lipid membranes, contributing to their structure and function. González-Ramírez et al. (2017) González-Ramírez et al. (2017) explored the exchange between sphingomyelin and cerebroside in lipid membrane lateral domain segregation, highlighting the importance of cerebrosides in neuronal tissues and skin.

Role in Lipid Binding and Metabolism

This compound plays a significant role in lipid binding and metabolism. Fluharty et al. (2001) Fluharty et al. (2001) investigated the cerebroside sulfate activator (saposin B) and its ability to bind to different lipids, indicating the importance of cerebrosides in glycosphingolipid metabolism.

Developmental Role in the Brain

This compound is involved in the development of the brain. Hoshi et al. (1973) Hoshi et al. (1973) characterized cerebrosides in the rat brain during early stages of development, underscoring their significance in brain structure and function.

Antimicrobial and Anti-Inflammatory Properties

This compound exhibits antimicrobial and anti-inflammatory properties. Chingizova et al. (2021) Chingizova et al. (2021) demonstrated that marine fungal cerebroside Flavuside B protects human keratinocytes against Staphylococcus aureus-induced damage, suggesting a role for this compound in skin health and defense.

Future Directions

Cerebroside B has demonstrated its antimicrobial and anti-inflammatory properties . It has been suggested that the dual action of this compound may be highly effective in the treatment of bacterial skin lesions and will be studied in the future in in vivo experiments . Furthermore, gaps, challenges, and future directions have been identified and discussed separately to progress different areas of research and to further scientific validation, development, and application of sea cucumbers for human health and nutritional products .

Mechanism of Action

Target of Action

Cerebroside B, also known as galactosylceramide, is a type of glycosphingolipid . It is a crucial constituent of cell membranes, especially in the nervous system . The primary targets of this compound are the cell membranes where it plays a critical role in maintaining cell structure and signal transduction processes .

Mode of Action

This compound interacts with specific receptors and proteins on the cell membrane, regulating cellular responses to extracellular stimuli . The ceramide segment of this compound comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule .

Biochemical Pathways

This compound is involved in various signal transduction pathways, especially those related to cell growth, differentiation, and apoptosis . It is an intermediate in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .

Result of Action

The interaction of this compound with cell membranes and its involvement in signal transduction pathways contribute to its effects at the molecular and cellular levels. For instance, it has been found that this compound has antimicrobial and anti-inflammatory properties, substantially eliminating all the negative consequences caused by co-cultivation of keratinocytes with S. aureus or bacterial LPS .

properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQGNFRWZKFMJ-FRJHFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201104435
Record name (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88642-46-0
Record name (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88642-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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